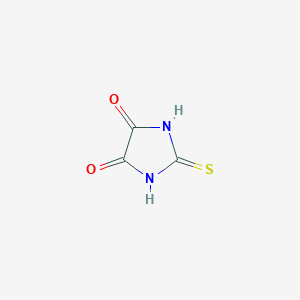![molecular formula C25H23FN2O3 B2503867 2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide CAS No. 850907-05-0](/img/structure/B2503867.png)
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide" is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, synthesis, and structural analysis. These insights can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including cyclization and acetylation steps. For instance, the synthesis of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides involves iodine-mediated cyclization of vinylbenzonitrile derivatives . Similarly, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which are potential methionine synthase inhibitors, involves dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Molecular modeling and vibrational spectroscopy studies, such as those reported for 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, provide insights into the molecular structure and electronic properties of similar compounds . Density Functional Theory (DFT) calculations, FT-IR, and FT-Raman spectroscopy are tools that can be used to predict and compare theoretical and experimental vibrational wavenumbers, molecular electrostatic potential, and frontier molecular orbitals .
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from studies on their chemical reactions. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] is a site-selective electrophilic fluorinating agent that can fluorinate various substrates under mild conditions . This suggests that the compound may also participate in electrophilic substitution reactions due to the presence of an acetamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can provide a basis for understanding those of the compound . For instance, the stability of fluorogenic reagents for the detection of primary amines indicates that similar compounds may have good stability in acidic and basic solutions, which is important for their manipulation and analysis . The antifungal and antiviral activities of some acetamide derivatives suggest that the compound may also exhibit biological activities .
Applications De Recherche Scientifique
PET Imaging Applications
Research on similar fluorinated compounds, such as 18F-labeled PET ligands, has shown their utility in neuroimaging. The compounds 18F-FEAC and 18F-FEDAC have been evaluated for their kinetics in the monkey brain and for imaging translocator protein (TSPO) in the infarcted rat brain. These studies demonstrate the compounds' potential in visualizing TSPO expression, suggesting applications in diagnosing and monitoring neurological conditions (Yui et al., 2010).
Structural and Property Studies
Isoquinoline derivatives have been studied for their structural aspects and properties, particularly in forming inclusion compounds and gels with mineral acids. Such research sheds light on the versatile applications of isoquinoline-based amides in materials science and pharmaceutical formulation, demonstrating their potential in creating novel delivery systems for therapeutic agents (Karmakar et al., 2007).
Antimalarial Activity
A series of compounds structurally related to isoquinolines have been prepared and tested for their antimalarial activity. These studies underscore the importance of isoquinoline moieties in the development of new antimalarial agents, highlighting the structure-activity relationships crucial for designing effective therapeutics (Werbel et al., 1986).
Anticancer Research
New quinazolinone-based derivatives have shown potent inhibitory activity against various cancer cell lines, indicating the role of fluorophenyl isoquinoline derivatives in developing anticancer drugs. Such compounds exhibit potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, offering insights into targeted cancer therapies (Riadi et al., 2021).
Organic Synthesis and Reactions
The reactivity and applications of chloro and fluoro substituted isoquinolines in organic synthesis have been explored, demonstrating their utility in creating diverse chemical structures. These studies contribute to the broader understanding of isoquinoline derivatives in synthetic chemistry, enabling the development of novel compounds with potential therapeutic applications (Kato et al., 1976).
Propriétés
IUPAC Name |
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3/c1-17-6-4-8-19(14-17)27-24(29)16-31-23-11-5-9-21-20(23)12-13-28(25(21)30)15-18-7-2-3-10-22(18)26/h2-11,14H,12-13,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHYLDJZTRIXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)
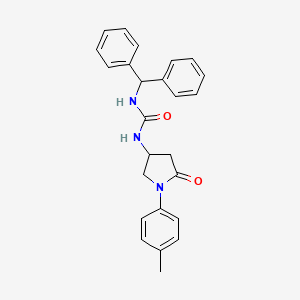
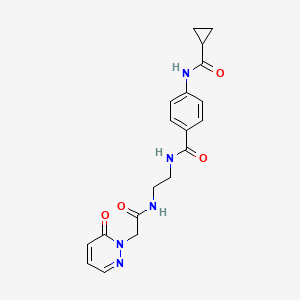
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)
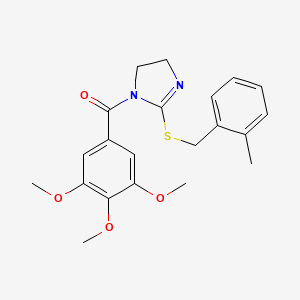
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)
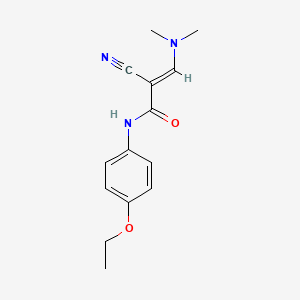
![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2503801.png)
![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B2503802.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)
